N~1~-(4-BROMOPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE
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Overview
Description
N~1~-(4-BROMOPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a dimethoxyphenethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The brominated phenyl compound is then reacted with a suitable amine to form the amide linkage. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N1-(4-BROMOPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-BROMOPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N~1~-(4-BROMOPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic applications in treating various diseases. It is studied for its pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-BROMOPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~-(4-BROMOPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE can be compared with other similar compounds, such as:
N-(4-BROMOPHENYL)-2-(DIMETHYLAMINO)ACETAMIDE: Similar structure but with a different amide linkage and substitution pattern.
N-(4-BROMOPHENYL)-3-(DIMETHYLAMINO)PROPANAMIDE: Similar structure but lacks the dimethoxyphenethyl group.
N-(4-BROMOPHENYL)-3-(METHYLAMINO)PROPANAMIDE: Similar structure but with a different substitution on the amine group.
The uniqueness of N1-(4-BROMOPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25BrN2O3 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C20H25BrN2O3/c1-23(12-10-15-4-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-16(21)6-8-17/h4-9,14H,10-13H2,1-3H3,(H,22,24) |
InChI Key |
LDRMSOXBPHZHFR-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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